molecular formula C10H12BrN B2375086 N-[(2-bromophenyl)methyl]cyclopropanamine CAS No. 90868-91-0

N-[(2-bromophenyl)methyl]cyclopropanamine

Cat. No.: B2375086
CAS No.: 90868-91-0
M. Wt: 226.117
InChI Key: SBKDFWWYKALTKE-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]cyclopropanamine: is an organic compound with the molecular formula C10H12BrN. It is a cyclopropane derivative where the cyclopropane ring is substituted with an amine group and a bromophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Scientific Research Applications

Chemistry: N-[(2-bromophenyl)methyl]cyclopropanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to probe the mechanisms of enzyme action and receptor binding .

Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmacologically active compounds .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-bromophenyl)methyl]cyclopropanamine typically involves the reaction of 2-bromobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-[(2-bromophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-[(2-chlorophenyl)methyl]cyclopropanamine
  • N-[(2-fluorophenyl)methyl]cyclopropanamine
  • N-[(2-iodophenyl)methyl]cyclopropanamine

Comparison: N-[(2-bromophenyl)methyl]cyclopropanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKDFWWYKALTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Synthesized according to typical procedure J from 2-bromobenzaldehyde and cyclopropylamine.
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Synthesis routes and methods II

Procedure details

To a THF solution (0.15 M) of 2-bromobenzyl alcohol (1 eq.) was added triethylamine (1.6 eq.). The reaction mixture was cooled to 0° C. before methanesulfonyl chloride (1.3 eq.) was added dropwise. The resulting solution was then allowed to warm slowly to RT. After 1.5 h, cyclopropylamine (5 eq.) was added to the now cloudy suspension. After another 18 h, the reaction mixture was diluted with ether and quenched with 1 N aq. NaOH. The organic extract was separated, washed with brine, dried over Na2SO4, filtered and the filtrate concentrated in vacuo. Purification of the crude product thus obtained by way of flash chromatography (SiO2, 4:1 (v/v) Hex:EtOAc→1:4 (v/v) Hex:EtOAc) afforded the title compound as a light yellow oil.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

1 ml of 2-bromobenzaldehyde are dissolved in 20 ml of 1,2-dichloroethane and ml of tetrahydrofuran. 799 μl of cyclopropylamine and 643 μl of glacial acetic acid are added, and the mixture is stirred at 60° C. for 6 h. After cooling to 25° C., 5.3 g of sodium triacetoxyborohydride are added and stirred at 25° C. for a further 12 h. The mixture is poured into water, extracted three times with dichloromethane, and the combined organic phases are dried over sodium sulfate. After filtration, the filtrate is evaporated to dryness and purified by chromatography (reversed phase HPLC).
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